3'-[[1-(6-Chloro-2,4-xylyl)-5-oxo-2-pyrazolin-3-yl]carbamoyl]-2-(m-pentadecylphenoxy)butyranilide
Description
The compound 3'-[[1-(6-Chloro-2,4-xylyl)-5-oxo-2-pyrazolin-3-yl]carbamoyl]-2-(m-pentadecylphenoxy)butyranilide is a structurally complex molecule featuring a pyrazolinone core substituted with a 6-chloro-2,4-xylyl group, a carbamoyl linker, and a phenoxybutyranilide moiety modified with a long-chain m-pentadecylphenoxy group.
Properties
CAS No. |
31888-96-7 |
|---|---|
Molecular Formula |
C43H57ClN4O4 |
Molecular Weight |
729.4 g/mol |
IUPAC Name |
N-[1-(2-chloro-4,6-dimethylphenyl)-5-oxo-4H-pyrazol-3-yl]-3-[2-(3-pentadecylphenoxy)butanoylamino]benzamide |
InChI |
InChI=1S/C43H57ClN4O4/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-21-33-22-19-25-36(28-33)52-38(6-2)43(51)45-35-24-20-23-34(29-35)42(50)46-39-30-40(49)48(47-39)41-32(4)26-31(3)27-37(41)44/h19-20,22-29,38H,5-18,21,30H2,1-4H3,(H,45,51)(H,46,47,50) |
InChI Key |
DMPZBVIJBIVBSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(CC)C(=O)NC2=CC=CC(=C2)C(=O)NC3=NN(C(=O)C3)C4=C(C=C(C=C4Cl)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3’-[[1-(6-Chloro-2,4-xylyl)-5-oxo-2-pyrazolin-3-yl]carbamoyl]-2-(m-pentadecylphenoxy)butyranilide involves multiple steps, including the formation of the pyrazoline ring and the attachment of the chlorinated xylyl and pentadecylphenoxy groups. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The pyrazoline ring and other functional groups may be susceptible to oxidation under specific conditions.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The chlorinated xylyl group can participate in substitution reactions, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
1. Anticancer Properties
- Studies have shown that derivatives of pyrazolin compounds can inhibit cancer cell proliferation. The specific structure of 3'-[[1-(6-Chloro-2,4-xylyl)-5-oxo-2-pyrazolin-3-yl]carbamoyl]-2-(m-pentadecylphenoxy)butyranilide suggests potential efficacy against various cancer types due to its ability to interact with cellular pathways involved in tumor growth .
2. Anti-inflammatory Effects
- Compounds similar to this one have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. The presence of the pyrazoline moiety is often associated with such effects in medicinal chemistry .
3. Antimicrobial Activity
- The structural components of this compound may also confer antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents .
Research Applications
The compound's unique chemical structure makes it suitable for various research applications:
1. Drug Development
- Given its potential anticancer and anti-inflammatory properties, researchers are investigating this compound as a lead compound for new drug formulations targeting specific diseases.
2. Mechanistic Studies
- Scientists are utilizing this compound to study the mechanisms of action related to pyrazoline derivatives in biological systems. Understanding how these compounds interact at the molecular level can provide insights into their therapeutic potential .
Case Studies
Several case studies have explored the applications and effects of similar compounds:
Mechanism of Action
The mechanism of action of 3’-[[1-(6-Chloro-2,4-xylyl)-5-oxo-2-pyrazolin-3-yl]carbamoyl]-2-(m-pentadecylphenoxy)butyranilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The pathways involved may include signal transduction, metabolic processes, or other cellular mechanisms .
Comparison with Similar Compounds
Research Findings and Limitations
- Synthetic Feasibility: The compound’s synthesis requires multi-step functionalization of the pyrazolinone and phenoxybutyranilide moieties, which may limit scalability.
- Toxicity Concerns : Long aliphatic chains (e.g., m-pentadecyl) are associated with hepatotoxicity in some analogues, necessitating further safety profiling .
- Gaps in Data: No peer-reviewed studies or experimental data for this specific compound were identified in the provided evidence, highlighting the need for primary research.
Biological Activity
The compound 3'-[[1-(6-Chloro-2,4-xylyl)-5-oxo-2-pyrazolin-3-yl]carbamoyl]-2-(m-pentadecylphenoxy)butyranilide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of pyrazole derivatives, known for their diverse biological activities. The presence of the 6-chloro-2,4-xylyl moiety and the m-pentadecylphenoxy group contributes to its lipophilicity and potential interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown potent activity against various bacterial strains. In particular, derivatives with lipophilic substituents tend to enhance antibacterial efficacy.
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | TBD |
| Phenoxy-substituted derivative | 1 | Staphylococcus aureus |
| 4-bromo derivative | 0.5 | Bacillus subtilis |
Enzyme Inhibition
The compound may also exhibit enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. Such inhibition is crucial for therapeutic applications in neurodegenerative diseases and infections caused by urease-producing bacteria.
Case Studies
- Antibacterial Screening : A study involving the evaluation of various pyrazole derivatives indicated that those structurally similar to this compound showed moderate to strong activity against Salmonella typhi and Bacillus subtilis. The structure–activity relationship (SAR) analysis highlighted that modifications in the phenoxy group significantly influenced antibacterial potency .
- Docking Studies : Molecular docking studies have elucidated the interaction between this compound and target proteins, revealing potential binding sites that could be exploited for drug development. These studies often utilize bovine serum albumin (BSA) as a model to assess binding interactions, which correlate with bioavailability and pharmacokinetics .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Bacterial Membranes : The lipophilic nature of the m-pentadecylphenoxy group enhances membrane penetration, disrupting bacterial cell integrity.
- Enzyme Binding : Inhibition of AChE can lead to increased acetylcholine levels at synapses, which is beneficial in treating conditions like Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
